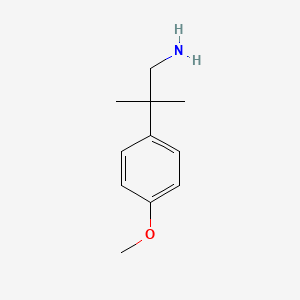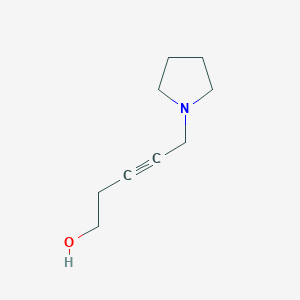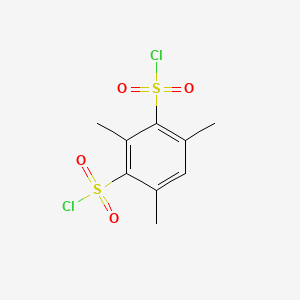
4-(Difluoromethylthio)aniline
Descripción general
Descripción
4-(Difluoromethylthio)aniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a difluoromethylthio group (-SCF2H) attached to the para position of an aniline ring. This compound has a molecular formula of C7H7F2NS and a molecular weight of 175.2 g/mol
Mecanismo De Acción
Target of Action
It’s known that difluoromethylthio group (–scf2h) has been receiving growing attention from both academia and industry .
Mode of Action
It’s known that difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been developed . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Biochemical Pathways
It’s known that the difluoromethylthio group can participate in some late-stage modification events, which could diversify this functionality and may regulate the bio-activity of host molecules .
Pharmacokinetics
The difluoromethylthio group is less lipophilic, less electron-withdrawing, and less stable to the acidic or basic environment than its analogue trifluoromethylthio group (−scf3), making it easier to regulate the metabolic stability of drug molecules .
Result of Action
The difluoromethylthio group is generally considered to be a lipophilic hydrogen-bonding donor and a bioisostere of the hydroxy/thio group that might interact with the heteroatom of the enzyme via a hydrogen bond to improve the binding selectivity of the drug molecule .
Action Environment
It’s known that the difluoromethylthio group is less stable to the acidic or basic environment than its analogue trifluoromethylthio group (−scf3), which suggests that the environmental ph could influence its action .
Análisis Bioquímico
Biochemical Properties
4-(Difluoromethylthio)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The difluoromethylthio group can form hydrogen bonds with the active sites of these enzymes, influencing their activity and selectivity . Additionally, this compound has been shown to interact with glutathione S-transferase, an enzyme involved in detoxification processes . These interactions highlight the compound’s potential in modulating enzyme activity and influencing metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In fibroblast cells, the compound has been observed to alter cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) . This alteration can lead to changes in gene expression and cellular metabolism. In cancer cells, this compound has demonstrated the ability to inhibit cell proliferation by inducing apoptosis through the activation of caspases . These cellular effects underscore the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. For instance, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other substrates . Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions are crucial for understanding the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered metabolic rates and persistent changes in gene expression . These temporal effects are important for assessing the compound’s suitability for long-term applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal toxic effects and can modulate enzyme activity without causing significant adverse effects . At high doses, it can induce toxicity, manifesting as liver damage and oxidative stress . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes, such as glutathione S-transferase, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can bind to albumin in the bloodstream, facilitating its distribution to various tissues . Additionally, it can be transported across cell membranes by organic anion transporters, influencing its localization and accumulation within cells . These transport and distribution mechanisms are vital for understanding the compound’s pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can localize to the mitochondria, where it affects mitochondrial function and induces oxidative stress . Additionally, it can be found in the nucleus, where it interacts with transcription factors and influences gene expression . These subcellular localizations are crucial for understanding the compound’s specific biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethylthio)aniline typically involves the introduction of the difluoromethylthio group to an aniline derivative. One common method involves the reaction of 4-nitroaniline with difluoromethylthiolating agents under specific conditions. The nitro group is then reduced to an amine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above. The process typically includes the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethylthio)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: this compound from 4-nitroaniline.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-(Difluoromethylthio)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoroaniline
- 3-Fluoroaniline
- 2-Fluoroaniline
- N-[(2E)-1-methylbut-2-en-1-yl]aniline
- (2-cyclopent-2-en-1-ylphenyl)amine
Uniqueness
4-(Difluoromethylthio)aniline is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical properties such as increased electron-withdrawing effects and potential for unique interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
IUPAC Name |
4-(difluoromethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NS/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJCIHKBMUREOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395079 | |
| Record name | 4-(Difluoromethylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24933-60-6 | |
| Record name | 4-[(Difluoromethyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24933-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(difluoromethyl)sulfanyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[[4-[(4-Tert-butylbenzoyl)amino]benzoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364471.png)


![2-[[[4-(2,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364486.png)
![2-[[(2-Naphthalen-2-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364491.png)

![[(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 2,6-difluorobenzoate](/img/structure/B1364493.png)



![3-[(3-nitrobenzoyl)amino]benzoic Acid](/img/structure/B1364505.png)


![5-{2-[5-(3-Chlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1364517.png)
